

ML094: A Technical Guide to Target Specificity and Selectivity

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Compound of Interest

Compound Name: ML094

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target specificity and selectivity profile of **ML094**, a potent inhibitor of human 15-lipoxygenase-1 (15-LOX-1). The information presented herein is intended to support further research and drug development efforts targeting the lipoxygenase pathway.

Introduction

ML094 is a small molecule inhibitor of human 15-lipoxygenase-1 (h15-LOX-1), also known as 12/15-lipoxygenase (h12/15-LOX). 15-LOX-1 is a key enzyme in the metabolic cascade of arachidonic acid, leading to the production of pro-inflammatory lipid mediators. Due to its role in various inflammatory diseases, neurodegenerative disorders, and certain cancers, 15-LOX-1 is a significant target for therapeutic intervention. **ML094** has been identified as a highly potent inhibitor of this enzyme. However, a comprehensive understanding of its selectivity against other related enzymes is crucial for its development as a specific chemical probe or therapeutic lead. This document summarizes the quantitative data on **ML094**'s potency and selectivity, details the experimental methodologies used for its characterization, and visualizes its relevant biological pathways.

Target Specificity and Selectivity Profile

The inhibitory activity of **ML094** was assessed against its primary target, human 15-LOX-1, and a panel of related lipoxygenase (LOX) and cyclooxygenase (COX) enzymes to determine its

selectivity.

Target Enzyme	Species	IC50	% Inhibition @ 4.6 μ M
15-LOX-1 (12/15-LOX)	Human	14 nM	Not Applicable
12/15-LOX	Murine	2.8 μ M	Not Applicable
5-LOX	Human	> 4.6 μ M	11%
12-LOX	Human	> 4.6 μ M	24%
15-LOX-2	Human	> 4.6 μ M	15%
COX-1	Ovine	> 4.6 μ M	18%
COX-2	Human	> 4.6 μ M	0%

Data sourced from the NIH Probe Report for **ML094**.

Experimental Protocols

The following is a detailed methodology for the biochemical assay used to determine the potency and selectivity of **ML094**.

Biochemical Assay for Lipoxygenase Inhibition

Principle: The activity of lipoxygenase enzymes is determined by measuring the formation of the conjugated diene hydroperoxide product from a polyunsaturated fatty acid substrate (e.g., arachidonic acid). This product absorbs light at 234 nm, and the rate of increase in absorbance is proportional to the enzyme activity.

Materials:

- Purified recombinant human 15-LOX-1, 5-LOX, 12-LOX, 15-LOX-2, ovine COX-1, and human COX-2.
- Arachidonic acid (substrate)

- Linoleic acid (substrate for 15-LOX-1)
- **ML094** (test inhibitor)
- Dimethyl sulfoxide (DMSO)
- Assay Buffer: 25 mM HEPES, pH 7.3
- UV-transparent 96-well plates or cuvettes
- UV/Vis spectrophotometer capable of reading at 234 nm

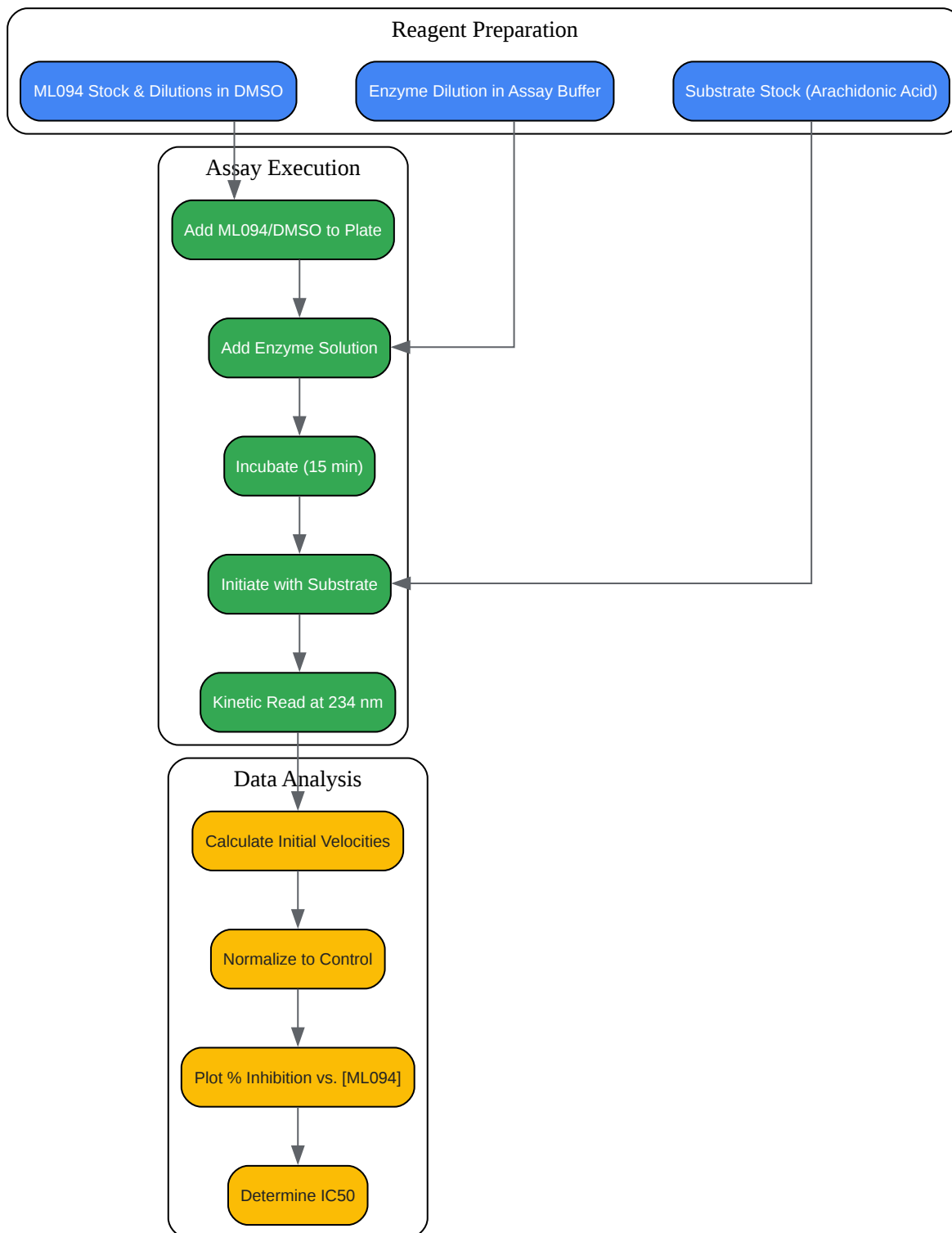
Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of **ML094** in DMSO.
 - Prepare serial dilutions of the **ML094** stock solution in DMSO to generate a range of concentrations for IC50 determination.
 - Prepare a stock solution of arachidonic acid or linoleic acid in ethanol.
 - Dilute the purified enzymes to their optimal working concentrations in the assay buffer.
- Assay Protocol (96-well plate format):
 - Add 2 μ L of the diluted **ML094** solution or DMSO (for control wells) to each well.
 - Add 188 μ L of the enzyme solution to each well.
 - Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
 - Initiate the reaction by adding 10 μ L of the substrate solution (arachidonic acid or linoleic acid) to each well.
 - Immediately begin monitoring the increase in absorbance at 234 nm at regular intervals (e.g., every 30 seconds) for a total of 10-15 minutes using a plate reader.

- Data Analysis:
 - Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of **ML094** and the control.
 - Normalize the velocities to the control (100% activity).
 - Plot the percentage of inhibition against the logarithm of the **ML094** concentration.
 - Determine the IC50 value by fitting the data to a four-parameter logistic equation.
 - For single-point inhibition assays, calculate the percentage of inhibition at the tested concentration relative to the control.

Visualizations

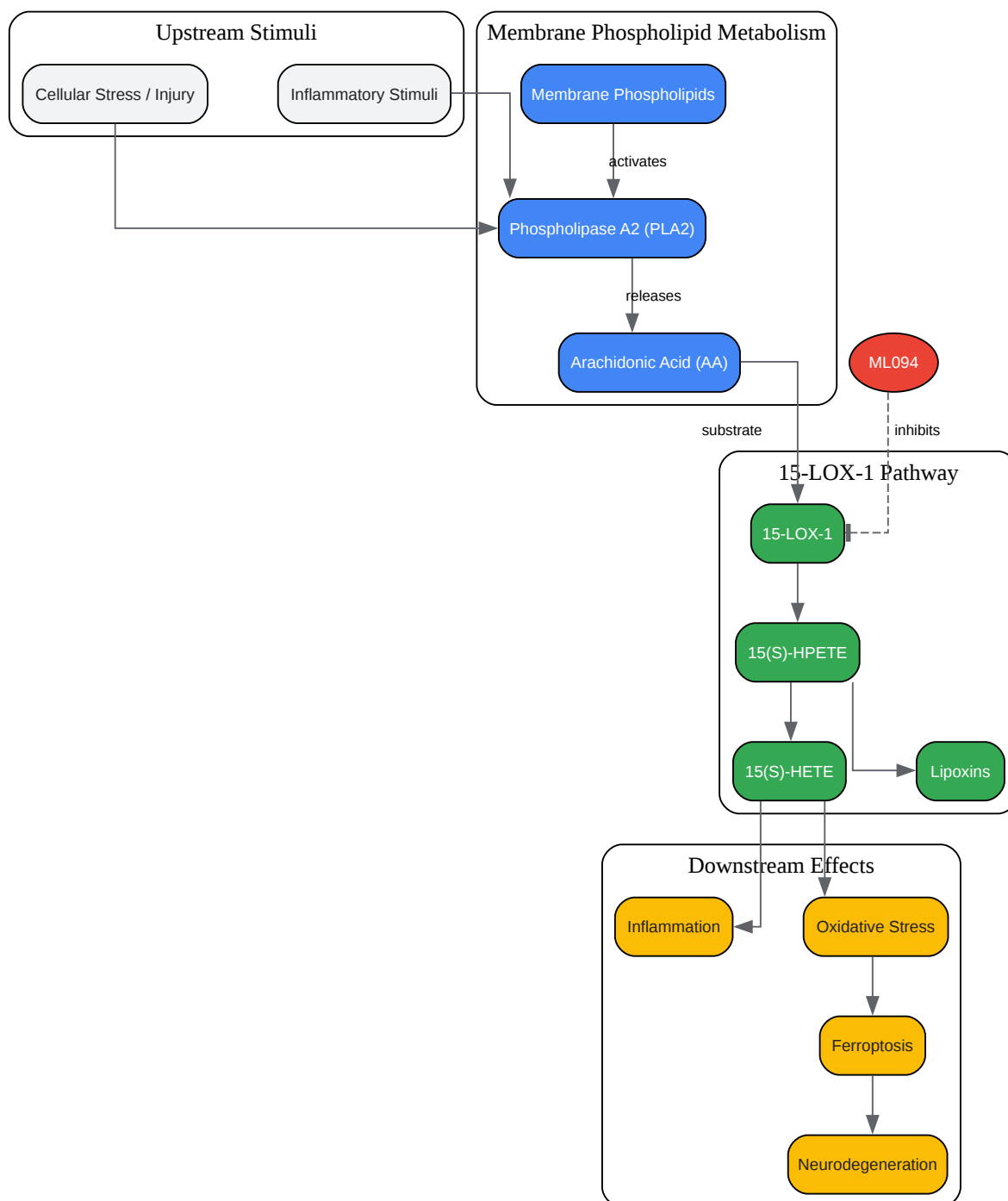
Experimental Workflow



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Caption: Workflow for determining the IC₅₀ of **ML094**.

15-Lipoxygenase-1 Signaling Pathway



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Caption: The 15-LOX-1 signaling cascade and the inhibitory action of **ML094**.

Conclusion

ML094 is a highly potent and selective inhibitor of human 15-lipoxygenase-1. Its sub-micromolar potency against the human enzyme, coupled with its significantly lower activity against other lipoxygenases and cyclooxygenases, underscores its utility as a specific chemical probe for investigating the biological roles of 15-LOX-1. The lack of activity in cell-based assays suggests potential limitations in cell permeability or metabolic stability, which should be considered in the design of future experiments. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of inflammation, neurodegeneration, and drug discovery.

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